molecular formula C8H8O3 B3043028 (1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid CAS No. 71155-07-2

(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid

Cat. No.: B3043028
CAS No.: 71155-07-2
M. Wt: 152.15 g/mol
InChI Key: YUOZAHBGIJALKD-FPRJBGLDSA-N
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Description

(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid is a tricyclic carboxylic acid derivative characterized by a rigid bicyclic framework fused with a ketone group. Key properties include:

  • Molecular Formula: C₈H₈O₃
  • Molecular Weight: 152.149 g/mol (monoisotopic mass: 152.047344) .
  • CAS Registry Number: 52730-40-2 .
  • Stereochemistry: Five defined stereocenters in the (1R,2S,3S,4S,6R) configuration, critical for its spatial arrangement and interaction with biological targets .

Properties

IUPAC Name

(1R,2S,3S,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11)/t2-,3+,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOZAHBGIJALKD-FPRJBGLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C2C(=O)C1C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]3[C@@H]2C(=O)[C@@H]1[C@H]3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164408
Record name stereoisomer of 5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71155-07-2
Record name stereoisomer of 5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71155-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name stereoisomer of 5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition

The reaction between cyclopentadiene and maleic anhydride under thermal conditions (120–150°C) yields a bicyclic adduct, which is subsequently functionalized. For example, hydrogenation of the adduct followed by oxidation introduces the ketone group at position 5:

$$
\text{Cyclopentadiene} + \text{Maleic Anhydride} \xrightarrow{\Delta} \text{Bicyclic Adduct} \xrightarrow[\text{H}_2/\text{Pd}]{\text{Oxidation}} \text{5-Oxo Intermediate}
$$

This method achieves moderate yields (45–60%) but requires precise temperature control to avoid side reactions.

Intramolecular Cyclization of Carboxylic Acid Derivatives

An alternative route involves the cyclization of 2-carboxybicyclo[2.2.1]hept-5-ene derivatives using acid catalysts. For instance, treatment with sulfuric acid in toluene at 80°C induces ring closure, forming the tricyclic system with simultaneous oxidation to introduce the ketone.

Stereoselective Synthesis of (1R,2S,3S,4S,6R) Configuration

Achieving the desired stereochemistry necessitates chiral auxiliaries or asymmetric catalysis.

Chiral Resolution via Diastereomeric Salt Formation

Racemic mixtures of the tricyclic carboxylic acid are resolved using (−)-quinine as a chiral resolving agent. The diastereomeric salts are crystallized from ethyl acetate/hexane , yielding the (1R,2S,3S,4S,6R)-enantiomer with >98% enantiomeric excess (ee).

Asymmetric Hydrogenation

A rhodium-catalyzed hydrogenation of a prochiral enamide intermediate using Rh-(R)-BINAP achieves 92% ee. Key parameters include:

Parameter Value
Catalyst Loading 0.5 mol%
H₂ Pressure 50 psi
Solvent Methanol
Temperature 25°C

This method reduces reaction time to 6 hours compared to 24 hours for resolution techniques.

Functionalization and Oxidation Steps

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety is introduced via hydrolysis of a nitrile precursor. For example, treatment of 5-oxotricyclo[2.2.1.02,6]heptane-3-carbonitrile with HCl (6 M) at reflux yields the carboxylic acid in 85% purity, which is further purified by recrystallization from diisopropyl ether .

Oxidation to 5-Oxo Functionality

The ketone group is installed using Jones reagent (CrO₃/H₂SO₄) under controlled conditions (0–5°C) to prevent over-oxidation. Yields range from 70–80% with a reaction time of 2 hours.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial protocols employ continuous flow reactors to enhance reproducibility and safety. Key advantages include:

  • Temperature Control : ±1°C accuracy via jacketed reactors.
  • Yield Improvement : 78% vs. 65% in batch processes.
  • Solvent Recovery : >90% toluene recycled via distillation.

Crystallization and Purification

Final purification uses a mixed solvent system of acetic acid/diisopropyl ether (1:3 v/v) , achieving >99.5% chemical purity. Recrystallization parameters:

Parameter Value
Cooling Rate 0.5°C/min
Seed Crystal Loading 0.1% w/w
Final Temperature −20°C

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

Method Yield (%) Purity (%) Stereoselectivity Scalability
Diels-Alder + Resolution 58 98.2 98% ee Moderate
Asymmetric Hydrogenation 76 99.1 92% ee High
Continuous Flow 78 99.5 99% ee Industrial

Scientific Research Applications

Building Block for Complex Molecules
(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid serves as a versatile building block in organic synthesis. Its unique tricyclic structure allows chemists to create complex molecules through various reactions such as cycloadditions and functional group transformations .

Chiral Synthesis
Due to its chiral centers, this compound is valuable in asymmetric synthesis processes where the creation of specific enantiomers is required for pharmaceutical applications. The ability to produce enantiomerically pure compounds is crucial in drug development to ensure efficacy and reduce side effects .

Material Science

Polymer Chemistry
The incorporation of (1R,2S,3S,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid into polymer matrices has been explored for developing new materials with enhanced mechanical properties and thermal stability. Its functional groups can facilitate interactions within polymer chains leading to improved performance characteristics .

Nanocomposite Applications
Recent studies have investigated the use of this compound in creating nanocomposites that exhibit unique electrical and thermal properties suitable for electronic devices and sensors. The tricyclic structure contributes to the overall stability and functionality of these materials .

Case Study 1: Antibiotic Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of (1R,2S,3S,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid showed significant activity against Gram-positive bacteria including Staphylococcus aureus when modified with specific substituents on the carboxylic acid group.

Case Study 2: Chiral Catalysis

Research conducted by a team at a leading university highlighted the use of this compound in chiral catalysis for synthesizing pharmaceuticals with high enantiomeric excesses. The results indicated that using (1R,2S,3S,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid as a catalyst led to improved yields compared to traditional catalysts.

Mechanism of Action

The mechanism by which (1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The rigid tricyclic structure allows for precise interactions with target molecules, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Key Observations:

Stereochemical Variations : The trans-isomer (e.g., trans-3-Oxotricyclo[2.2.1.0²,⁶]heptane-7-carboxylic Acid) shares the molecular formula but differs in spatial arrangement, leading to divergent biological interactions .

Functional Group Impact: The presence of a β-lactam ring in 6-Aminopenicillanic Acid confers antibiotic activity, absent in the target compound due to its tricyclic non-lactam structure .

Hazard Profile : Azabicyclo derivatives (e.g., the tert-butoxycarbonyl analogue) exhibit higher acute toxicity (H302) compared to the target compound, which lacks reactive nitrogen groups .

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the target compound shows:

  • ~85% similarity to other tricyclic carboxylic acids (e.g., nortricyclane derivatives) due to shared ring systems and functional groups .
  • <50% similarity to β-lactam antibiotics (e.g., penicillanic acids), reflecting structural divergence in ring size and substituents .

Research Findings on Bioactivity and Target Interactions

Bioactivity Clustering

In a study of 37 small molecules, hierarchical clustering based on bioactivity profiles revealed:

  • The target compound clusters with tricyclic ketone-carboxylic acids , exhibiting similar inhibition patterns against serine hydrolases and oxidoreductases .
  • Unlike β-lactams, it lacks strong binding to penicillin-binding proteins (PBPs), confirming structural specificity in target engagement .

Substructure-Activity Relationships

Frequent substructure mining identified the tricyclo[2.2.1.02,6]heptane core as critical for stabilizing enzyme-inhibitor complexes via van der Waals interactions. The ketone group enhances binding affinity to metal-dependent enzymes (e.g., metalloproteases) .

Limitations and Caveats

Similarity Metrics : Computational indices (e.g., Tanimoto) may underestimate bioisosteric relationships, as seen in cases where structurally dissimilar compounds share bioactivity .

Stereochemical Sensitivity: Minor stereochemical changes (e.g., 1R vs. 1S configurations) drastically alter target selectivity, limiting extrapolation to other isomers .

Biological Activity

(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid, with the CAS number 52730-40-2 and molecular formula C8H8O3, is a compound of interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity based on available literature, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Weight : 152.15 g/mol
  • Molecular Formula : C8H8O3
  • CAS Number : 52730-40-2

Research indicates that (1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid may exhibit several biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play a role in metabolic pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties that help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence indicating that the compound can modulate inflammatory responses.

Biological Activity Data

Activity TypeObservationsReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Antioxidant ActivityReduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways

Case Studies

Several case studies have highlighted the potential applications of (1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry investigated the compound's effect on enzyme activity related to metabolic disorders. Results showed significant inhibition of enzyme targets associated with glucose metabolism.
  • Case Study 2 : Research conducted by Phytotherapy Research demonstrated the antioxidant capacity of this compound in vitro, suggesting its potential for therapeutic use in oxidative stress-related diseases.
  • Case Study 3 : An investigation into its anti-inflammatory properties revealed that the compound effectively reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli.

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemical configuration of (1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylic Acid?

  • Methodology :

  • X-ray crystallography is the gold standard for unambiguous stereochemical determination. Single-crystal diffraction data can resolve the bicyclic framework and substituent orientations .
  • Nuclear Magnetic Resonance (NMR) : Use 2D NOESY or ROESY to identify spatial proximity of protons, particularly in the tricyclic system. Coupling constants (e.g., JJ-values for axial/equatorial protons) can confirm chair-like conformations in the bicyclo[2.2.1] system .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and compare them with experimental data for validation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for aerosol protection during weighing or synthesis steps .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation (H335 hazard classification) .
  • Spill management : Avoid aqueous disposal. Use inert adsorbents (e.g., vermiculite) for solid spills and collect waste in sealed containers for incineration .

Q. How can researchers synthesize this compound with high enantiomeric purity?

  • Methodology :

  • Chiral pool synthesis : Start with enantiomerically pure precursors, such as (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, to retain stereochemistry during key steps like cyclization or oxidation .
  • Asymmetric catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) in Diels-Alder reactions to construct the bicyclic core with high enantioselectivity .
  • Chromatographic purification : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of diastereomers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields during the synthesis of the tricyclic core?

  • Methodology :

  • Reaction optimization : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical factors. For example, higher yields (>80%) are achieved in THF at −78°C compared to DCM at room temperature .
  • In-situ monitoring : Use techniques like ReactIR to track intermediate formation (e.g., ketone intermediates) and adjust reaction quenching times .
  • Mechanistic studies : Conduct isotopic labeling (e.g., 13^{13}C) to trace pathways and identify side reactions (e.g., epimerization at C3) that reduce yield .

Q. How can computational methods predict the reactivity of the 5-oxo group in nucleophilic addition reactions?

  • Methodology :

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (Gaussian 09) to identify electrophilic sites. The 5-oxo group’s LUMO is localized, making it susceptible to nucleophilic attack by amines or Grignard reagents .
  • Molecular Dynamics (MD) simulations : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state geometries for additions to the ketone. Polar aprotic solvents stabilize charged intermediates, accelerating reactions .
  • Benchmarking : Validate predictions with experimental kinetic data (e.g., rate constants for hydride reductions using NaBH4_4 vs. LiAlH4_4) .

Q. What analytical techniques are suitable for quantifying trace impurities in bulk samples of this compound?

  • Methodology :

  • LC-MS/MS : Use reversed-phase C18 columns with ESI-MS in negative ion mode to detect carboxylic acid byproducts (e.g., decarboxylation products) at ppm levels .
  • NMR impurity profiling : Acquire 13^{13}C DEPT spectra to identify stereoisomeric contaminants (e.g., C6 epimers) that co-elute in HPLC .
  • Thermogravimetric Analysis (TGA) : Monitor thermal degradation products (e.g., CO2_2 from decarboxylation) to assess batch stability .

Q. How does the compound’s rigid bicyclic structure influence its biological activity in enzyme inhibition studies?

  • Methodology :

  • Molecular docking : Dock the compound into enzyme active sites (e.g., serine proteases) using AutoDock Vina. The bicyclo[2.2.1] system’s rigidity may restrict conformational flexibility, enhancing binding specificity .
  • SAR studies : Synthesize analogs with modified substituents (e.g., esterification of the carboxylic acid) and measure IC50_{50} values against target enzymes. Retaining the 5-oxo group is critical for hydrogen-bond interactions .
  • Circular Dichroism (CD) : Compare the compound’s CD spectra with enzyme-bound forms to confirm induced-fit binding mechanisms .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for this compound?

  • Root cause : Variations in purity (e.g., residual solvents like DMF) and polymorphic forms.
  • Resolution :

  • DSC analysis : Perform Differential Scanning Calorimetry to identify polymorph transitions (e.g., Form I vs. Form II) .
  • Recrystallization : Purify samples via slow evaporation in ethyl acetate/hexane mixtures to obtain a single crystalline phase .

Q. How to address discrepancies in acute toxicity data across safety data sheets (SDS)?

  • Root cause : Limited toxicological data availability (e.g., LD50_{50} values not reported in SDS ).
  • Resolution :

  • In-vitro assays : Conduct MTT assays on HepG2 cells to estimate cytotoxicity (EC50_{50}) and extrapolate safe handling thresholds .
  • Literature cross-validation : Compare hazard classifications (e.g., H302 for oral toxicity) with structurally similar bicyclic carboxylic acids in PubChem .

Tables

Property Value Method Reference
Molecular Weight152.15 g/molHRMS (ESI-)
Enantiomeric Purity>99% eeChiral HPLC
Melting Point (Form I)215–218°CDSC
Acute Toxicity (Oral, Rat)LD50_{50} >2000 mg/kgEstimated via read-across

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid
Reactant of Route 2
(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid

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